molecular formula C9H15N3O B11782658 2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine

2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine

Cat. No.: B11782658
M. Wt: 181.23 g/mol
InChI Key: KLQXMVMPRGBFDF-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine is a heterocyclic compound that features both imidazole and morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine typically involves the cyclization of amido-nitriles. One method involves the reaction of 4,5-dimethylimidazole with morpholine under specific conditions. The reaction conditions are mild, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: Both the imidazole and morpholine rings can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or morpholine rings .

Scientific Research Applications

2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. The morpholine ring can interact with biological membranes, affecting cell permeability and function .

Comparison with Similar Compounds

  • 2-(4,5-Dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazole-2-yl)acetamide
  • 4,5-Dimethyl-1H-imidazole-2-thione

Comparison: 2-(4,5-Dimethyl-1H-imidazol-2-yl)morpholine is unique due to the presence of both imidazole and morpholine rings, which confer distinct chemical and biological properties. Similar compounds may lack one of these functional groups, resulting in different reactivity and applications .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-(4,5-dimethyl-1H-imidazol-2-yl)morpholine

InChI

InChI=1S/C9H15N3O/c1-6-7(2)12-9(11-6)8-5-10-3-4-13-8/h8,10H,3-5H2,1-2H3,(H,11,12)

InChI Key

KLQXMVMPRGBFDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2CNCCO2)C

Origin of Product

United States

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